2,6-Dimethyl-4H-1,3-thiazin-4-one
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Overview
Description
2,6-Dimethyl-4H-1,3-thiazin-4-one is a heterocyclic compound with the molecular formula C6H9NOS. It is characterized by a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4H-1,3-thiazin-4-one typically involves the condensation of β-alkylthio-β-mercapto-α-cyanoacrylamide with ketones or aldehydes in an acidic medium . This reaction forms the thiazine ring through a cyclization process. The reaction conditions often require controlled temperatures and the presence of an acid catalyst to facilitate the cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches such as solvent-free conditions and microwave irradiation may be employed to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrothiazine derivatives. Substitution reactions can result in a variety of functionalized thiazine compounds .
Scientific Research Applications
2,6-Dimethyl-4H-1,3-thiazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the nervous system. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-ethylperhydro-1,3,4-thiadiazine: This compound has a similar thiazine ring structure but with different substituents.
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another related compound with a dithiazine ring structure
Uniqueness
2,6-Dimethyl-4H-1,3-thiazin-4-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in the ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
86137-33-9 |
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Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
2,6-dimethyl-1,3-thiazin-4-one |
InChI |
InChI=1S/C6H7NOS/c1-4-3-6(8)7-5(2)9-4/h3H,1-2H3 |
InChI Key |
PAKXECCKXIBQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C(S1)C |
Origin of Product |
United States |
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